molecular formula C11H16ClNO3 B6169363 3-[2-(methylamino)propoxy]benzoic acid hydrochloride CAS No. 2757999-67-8

3-[2-(methylamino)propoxy]benzoic acid hydrochloride

Cat. No.: B6169363
CAS No.: 2757999-67-8
M. Wt: 245.7
InChI Key:
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Description

3-[2-(methylamino)propoxy]benzoic acid hydrochloride is a chemical compound with a complex structure that includes a benzoic acid moiety linked to a methylamino group via a propoxy chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(methylamino)propoxy]benzoic acid hydrochloride typically involves multiple steps. One common method starts with the preparation of 3-hydroxybenzoic acid, which is then reacted with 2-bromo-1-chloropropane to form 3-(2-chloropropoxy)benzoic acid. This intermediate is subsequently reacted with methylamine to yield 3-[2-(methylamino)propoxy]benzoic acid. Finally, the hydrochloride salt is formed by treating the free base with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing more efficient and cost-effective methods. The use of continuous flow reactors and automated systems can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[2-(methylamino)propoxy]benzoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines.

Scientific Research Applications

3-[2-(methylamino)propoxy]benzoic acid hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[2-(methylamino)propoxy]benzoic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(methylamino)benzoic acid: Similar structure but lacks the propoxy chain.

    4-(methylamino)benzoic acid: Similar structure but with the methylamino group in a different position.

    2-(methylamino)benzoic acid: Similar structure but with the methylamino group in a different position.

Uniqueness

3-[2-(methylamino)propoxy]benzoic acid hydrochloride is unique due to the presence of the propoxy chain, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain targets or alter its pharmacokinetic properties.

Properties

CAS No.

2757999-67-8

Molecular Formula

C11H16ClNO3

Molecular Weight

245.7

Purity

95

Origin of Product

United States

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